
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a fluorobenzamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroisoquinoline core would likely form a rigid, bicyclic structure. The cyclopropanecarbonyl group would add a three-membered ring to the structure, and the fluorobenzamide group would likely be planar due to the conjugation of the amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The amide group in the fluorobenzamide portion could potentially undergo hydrolysis or other reactions common to amides . The cyclopropane ring in the cyclopropanecarbonyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Metabolite Identification and Excretion
One significant application of this compound involves its metabolites. For instance, the metabolites of a related compound, YM758, were identified in human urine, plasma, and feces. This study was crucial for understanding the urinary and hepatic elimination of these metabolites and their transport activity (Umehara et al., 2009).
Synthetic Route Development
The development of a practical and scalable synthetic route for YM758 monophosphate, a related compound, demonstrates another application. This process aimed to avoid unstable intermediates and did not require purification by column chromatography for all steps, improving the overall yield significantly (Yoshida et al., 2014).
Tissue Accumulation Studies
Investigations have been conducted on the accumulation and retention of YM758 and its metabolites in rat tissues. Such studies help understand the localization and potential binding properties of these compounds in biological systems (Umehara et al., 2009).
Synthesis Techniques
Research on the synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines through reductive amination and palladium-catalyzed ethoxyvinylation exemplifies another application. This process allows for a broad range of substituents and high functional group tolerance (Bracher et al., 2021).
Pharmacokinetic and Pharmacodynamic Relationships
Understanding the relationship between exposure to these compounds and their pharmacodynamic effects, such as heart rate reduction, is crucial. This knowledge aids in predicting drug behavior and effectiveness in clinical applications (Umehara et al., 2009).
Antimycobacterial Activity
Studies on similar compounds have shown significant antimycobacterial activities, indicating potential therapeutic applications in treating infections like tuberculosis (Senthilkumar et al., 2008).
Cellular Proliferation Imaging
Compounds like 18F-ISO-1, derived from similar structures, have been evaluated for imaging tumor proliferation in patients, highlighting their potential in cancer diagnosis and treatment planning (Dehdashti et al., 2013).
Hepatic Uptake and Excretion Mechanism
Research has clarified the hepatic uptake and excretion mechanism of YM758 in humans, which is critical for understanding the metabolism and safety profile of these compounds (Umehara et al., 2008).
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be used in the development of new pharmaceuticals or other biologically active compounds .
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-18-4-2-1-3-17(18)19(24)22-16-8-7-13-9-10-23(12-15(13)11-16)20(25)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQDANCJICZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

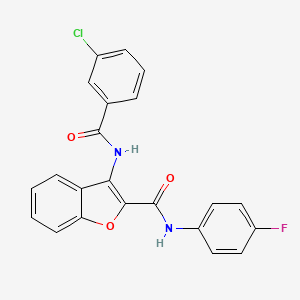
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one](/img/structure/B2806286.png)
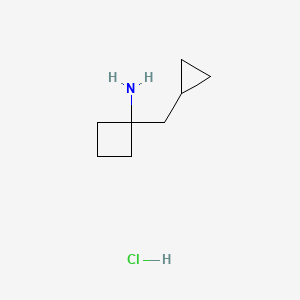

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)

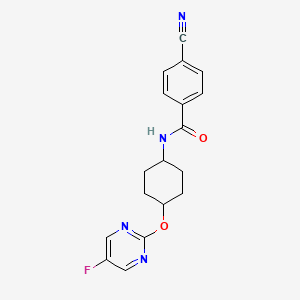
![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

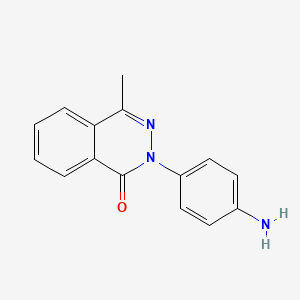
methanone](/img/structure/B2806303.png)
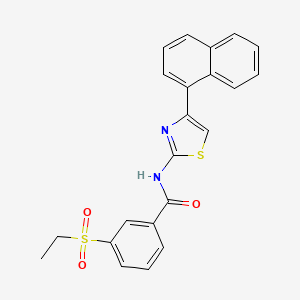
![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)
